3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile
Overview
Description
“3’-Chloro-4’-trifluoromethyl-biphenyl-2-carbonitrile” is a chemical compound with the molecular formula C14H7ClF3N . It is a type of organofluorine compound .
Molecular Structure Analysis
The molecular structure of “3’-Chloro-4’-trifluoromethyl-biphenyl-2-carbonitrile” consists of a biphenyl core with a trifluoromethyl group and a chlorine atom attached to different carbon atoms of the two phenyl rings .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “3’-Chloro-4’-trifluoromethyl-biphenyl-2-carbonitrile”, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group contribute to the pharmacological activities of these drugs . For example, Alpelisib, a drug used for treating certain types of breast cancer, contains a trifluoromethyl group .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include “3’-Chloro-4’-trifluoromethyl-biphenyl-2-carbonitrile”, are widely used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have been introduced to the market . These compounds are primarily used for protecting crops from pests .
Veterinary Applications
Several TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Clinical Trials
Many TFMP derivatives, including “3’-Chloro-4’-trifluoromethyl-biphenyl-2-carbonitrile”, are currently undergoing clinical trials . These trials aim to explore new therapeutic applications for these compounds .
Functional Materials
The development of fluorinated organic chemicals, including “3’-Chloro-4’-trifluoromethyl-biphenyl-2-carbonitrile”, is an important research topic in the field of functional materials . The unique properties of fluorine make these compounds particularly useful in this field .
Future Applications
Given the unique physicochemical properties of the fluorine atom and the pyridine moiety, it is expected that many novel applications of TFMP, including “3’-Chloro-4’-trifluoromethyl-biphenyl-2-carbonitrile”, will be discovered in the future .
properties
IUPAC Name |
2-[3-chloro-4-(trifluoromethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTLTLZXHZXSDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594334 | |
Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile | |
CAS RN |
442670-46-4 | |
Record name | 3′-Chloro-4′-(trifluoromethyl)[1,1′-biphenyl]-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442670-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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